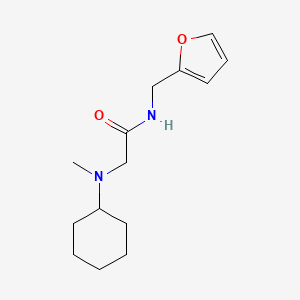
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers.
Wirkmechanismus
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and protein translation, which is essential for cancer cell survival. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also induces DNA damage by disrupting the DNA replication machinery, leading to the activation of the p53 tumor suppressor pathway and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its selective inhibition of RNA polymerase I transcription, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide is its selective targeting of cancer cells, which minimizes off-target effects and reduces toxicity in normal cells. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide also has a unique mechanism of action that differs from traditional chemotherapy agents, making it a promising therapeutic option for cancers that are resistant to current treatments. However, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has some limitations in lab experiments, including its limited solubility in aqueous solutions and its potential to induce DNA damage in normal cells.
Zukünftige Richtungen
There are several future directions for N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide research, including the development of more efficient synthesis methods, the optimization of dosing and delivery strategies, and the identification of biomarkers for patient selection and monitoring. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide may also have potential applications in combination therapies with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide in different cancer types and patient populations.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. N~2~-cyclohexyl-N~1~-(2-furylmethyl)-N~2~-methylglycinamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-18-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRPEUWDHXJDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(4-morpholinyl)ethyl]amino}-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B4719286.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4719292.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4719297.png)

![1-allyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4719305.png)
![N-(2,3-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4719320.png)
![N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4719324.png)
![N-(2-furylmethyl)-1-methyl-4-({[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4719334.png)
![3-[(3-bromophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4719335.png)
![(2-bromo-4,5-diethoxybenzyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4719343.png)
![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4719350.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4719369.png)
![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![N-[(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4719376.png)